molecular formula C14H17NO B15160990 5-(1H-Indol-3-yl)hexan-3-one CAS No. 674303-99-2

5-(1H-Indol-3-yl)hexan-3-one

Cat. No.: B15160990
CAS No.: 674303-99-2
M. Wt: 215.29 g/mol
InChI Key: WFMDVHHEHLNWTL-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)hexan-3-one, with the molecular formula C14H17NO, is a synthetic 3-alkylated indole derivative of significant interest in medicinal chemistry and drug discovery research . This compound belongs to a class of molecules known for their diverse biological activities. Researchers are particularly interested in 3-alkylated indoles for their potential as scaffolds in the development of new therapeutic agents . Structurally related indole derivatives have demonstrated promising biological activities in scientific studies. For instance, novel 3-alkylated indoles have been synthesized using environmentally benign catalytic methods and evaluated for their antimicrobial properties, showing potential as inhibitors of fungal pathogens such as Aspergillus niger . Furthermore, various indole-based hybrid molecules are actively investigated for their antiproliferative effects against a range of cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer (MCF-7), and colon cancer (HCT116) . The indole nucleus is a privileged structure in pharmacology, and its incorporation into molecules like this compound makes it a valuable intermediate for diversity-oriented synthesis, enabling the exploration of new chemical space for biological evaluation . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

674303-99-2

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-(1H-indol-3-yl)hexan-3-one

InChI

InChI=1S/C14H17NO/c1-3-11(16)8-10(2)13-9-15-14-7-5-4-6-12(13)14/h4-7,9-10,15H,3,8H2,1-2H3

InChI Key

WFMDVHHEHLNWTL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)C1=CNC2=CC=CC=C21

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 5 1h Indol 3 Yl Hexan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

¹H NMR: The proton NMR spectrum of 5-(1H-Indol-3-yl)hexan-3-one would display distinct signals corresponding to the indole (B1671886) ring protons and the aliphatic chain protons.

Indole Protons: A characteristic broad singlet for the N-H proton is expected to appear far downfield, typically above δ 8.0 ppm. The proton at the C2 position of the indole ring will appear as a singlet or a narrow triplet around δ 7.0-7.2 ppm. The four protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) would generate signals in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns (doublets and triplets) dictated by their coupling to adjacent protons.

Aliphatic Chain Protons: The spectrum would feature signals for the ethyl group and the isobutyl-like fragment attached to the indole. A triplet (for the -CH₃) and a quartet (for the -CH₂-) corresponding to the ethyl group next to the carbonyl would be expected around δ 1.0 ppm and δ 2.4 ppm, respectively. The protons on the other side of the ketone would show more complex splitting: a doublet for the C6-methyl group, a multiplet for the C5-methine proton, and multiplets for the C4-methylene protons.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: A characteristic peak for the ketone (C=O) carbon (C3) would be observed significantly downfield, expected in the range of δ 208-212 ppm.

Indole Carbons: Eight distinct signals for the indole ring carbons are anticipated. The carbons of the benzene ring portion typically resonate between δ 110 and 137 ppm. The C3 carbon, to which the hexanone chain is attached, would likely appear around δ 112-115 ppm, while the C2 carbon would be found near δ 122-125 ppm.

Aliphatic Carbons: Signals for the six carbons of the hexanone chain would appear in the upfield region of the spectrum (δ 7-60 ppm).

Predicted ¹H and ¹³C NMR Data (Note: This table is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.)

¹H NMR (Predicted)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H1 (Indole N-H) > 8.0 br s
H2 (Indole) 7.0 - 7.2 s or t
H4, H5, H6, H7 (Indole) 7.0 - 7.8 m
H1' (Chain) ~1.0 t
H2' (Chain) ~2.4 q
H4' (Chain) ~2.7 t
H5' (Chain) ~3.5 m

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (δ, ppm)
C3 (C=O) 208 - 212
Indole Aromatic Carbons 110 - 137
C2 (Indole) 122 - 125
C3 (Indole) 112 - 115

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the structure, 2D NMR experiments would be required to confirm it unambiguously.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be seen between the adjacent protons of the ethyl group (H1' and H2') and along the C4'-C5'-C6' fragment. It would also confirm the coupling between adjacent aromatic protons on the indole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. It could help determine the preferred conformation of the flexible hexanone chain relative to the planar indole ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and thus the molecular formula (C₁₄H₁₇NO). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is dominated by cleavages characteristic of indoles and ketones.

Alpha-Cleavage: Ketones readily undergo cleavage at the bonds adjacent to the carbonyl group. This would lead to the loss of an ethyl radical (•C₂H₅, 29 Da) or a C₃H₆-indolyl radical. The most prominent fragment would likely arise from the formation of a stable acylium ion.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the C5' position could be transferred to the carbonyl oxygen, followed by cleavage to eliminate a neutral propene molecule.

Indole Fragmentation: A very characteristic and often base peak in the mass spectra of 3-substituted indoles is the formation of the quinolinium or isoquinolinium ion at m/z 130, resulting from the cleavage of the side chain at the benzylic position.

Predicted Mass Spectrometry Fragments

m/z Identity Fragmentation Pathway
227 [M]⁺ Molecular Ion
198 [M - C₂H₅]⁺ α-cleavage at the carbonyl
130 [C₉H₈N]⁺ Cleavage of the side chain at the C3-C4' bond

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

N-H Stretch: A sharp to moderately broad absorption band is expected around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic ketone C=O stretch would be prominent in the region of 1715-1720 cm⁻¹. acs.org

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be seen just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring would produce several peaks in the 1600-1450 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive solid-state structure. nih.govumn.edu This analysis would confirm the precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the indole N-H donor and the ketone C=O acceptor, which dictate the supramolecular packing arrangement in the solid state. Without an actual crystal structure, no data on the crystal system, space group, or unit cell dimensions can be provided. acs.orgacs.org

Elemental Analysis (CHN) for Purity and Composition Confirmation

Elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) is a fundamental technique used to confirm the empirical and molecular formula of a purified compound. The experimentally determined weight percentages of C, H, and N would be compared to the calculated theoretical values for the molecular formula C₁₄H₁₇NO. Close agreement between the found and calculated values (typically within ±0.4%) would provide strong evidence for the compound's purity and elemental composition. mdpi.com

Theoretical Elemental Analysis Values

Element Molecular Formula Theoretical Percentage
Carbon (C) C₁₄H₁₇NO 78.84%
Hydrogen (H) C₁₄H₁₇NO 8.03%

Following a comprehensive search for scientific literature, no specific data corresponding to the biological activities of the chemical compound This compound could be located for the sections and subsections outlined in your request.

The search yielded information on a variety of structurally related indole derivatives and their biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties. However, per the explicit instructions to focus solely on "this compound" and not introduce information outside this specific scope, it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Extrapolating findings from different, albeit related, compounds to "this compound" would be scientifically unfounded and would not meet the requirements for accuracy. Therefore, the requested article on the mechanistic investigations of the biological activities of "this compound" cannot be produced at this time due to the absence of available research data in the public domain.

Mechanistic Investigations of Biological Activities of 5 1h Indol 3 Yl Hexan 3 One

In Vitro Pharmacological Profiling and Target Engagement Studies

Neurodegenerative Disease-Related Targets and Modulation

The indole (B1671886) ring system is a versatile pharmacophore capable of interacting with various biological targets implicated in the pathogenesis of neurodegenerative disorders. nih.gov Research into various indole-based compounds suggests several potential mechanisms through which they may exert neuroprotective effects. These mechanisms often involve targeting oxidative stress, neuroinflammation, and protein aggregation, which are common pathological features of diseases like Alzheimer's and Parkinson's. mdpi.combenthamscience.com

Indole derivatives, such as melatonin and indole-3-propionic acid, are recognized for their potent antioxidant properties. nih.gov They can directly scavenge free radicals and enhance the body's endogenous antioxidant defenses, thereby mitigating the neuronal damage caused by oxidative stress. mdpi.combenthamscience.com Furthermore, certain indole compounds have demonstrated anti-inflammatory effects by modulating pathways involved in neuroinflammation, a critical component in the progression of neurodegenerative conditions. mdpi.com

Another key area of investigation is the ability of indole derivatives to inhibit the aggregation of proteins like amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively. mdpi.combenthamscience.com By interfering with the formation of these toxic protein aggregates, indole-based molecules may help to prevent neuronal death and slow disease progression. The structural flexibility of the indole scaffold allows for the design of compounds that can target these diverse pathological pathways. mdpi.com

Potential Neurodegenerative Disease-Related Targets for Indole DerivativesModulation by Indole Compounds
Oxidative Stress PathwaysScavenging of free radicals, enhancement of antioxidant defenses. mdpi.combenthamscience.com
Neuroinflammatory PathwaysModulation of inflammatory responses in the brain. mdpi.com
Protein Aggregation (e.g., Aβ, alpha-synuclein)Inhibition of protein misfolding and aggregation. mdpi.combenthamscience.com

Preclinical In Vivo Evaluation of Biological Efficacy (Non-Human Studies)

Efficacy in Animal Models of Disease (e.g., tumor xenografts, infection models)

The antitumor activity of various indole derivatives has been demonstrated in preclinical animal models. For instance, some synthetic bis-indole derivatives have shown potent growth inhibitory effects against human tumor cell lines, with the most active compounds progressing to in vivo evaluation in hollow fiber assays and human tumor xenograft models in mice. nih.gov In other studies, novel nitrogen mustard derivatives based on indole-3-carboxylic acid have exhibited moderate inhibition of solid Ehrlich carcinoma and mouse cervical cancer growth, as well as significant suppression of Lewis lung carcinoma metastasis in vivo. mdpi.com Furthermore, analogs of the natural alkaloid neocryptolepine, which contains an indoloquinoline scaffold, have demonstrated remarkable reductions in tumor volume in mice with Ehrlich ascites carcinoma-induced solid tumors. nih.gov These examples highlight the potential of the indole framework as a basis for the development of effective anticancer agents.

Indole Derivative ClassAnimal ModelObserved Efficacy
Bis-indole derivativesHuman tumor xenograft in miceActive in in vivo hollow fiber assay. nih.gov
Indole-3-carboxylic acid mustard derivativesSolid Ehrlich carcinoma and Lewis lung carcinoma in miceModerate inhibition of tumor growth and significant suppression of metastasis. mdpi.com
Neocryptolepine analogs (indoloquinoline)Ehrlich ascites carcinoma-induced solid tumor in miceSignificant reduction in tumor volume. nih.gov

Biodistribution and Target Localization Studies (e.g., PET imaging)

Positron Emission Tomography (PET) imaging is a powerful tool for studying the biodistribution and target engagement of drug candidates in vivo. While specific PET imaging studies for 5-(1H-Indol-3-yl)hexan-3-one have not been reported, related indole-containing molecules have been developed as PET imaging agents. These studies provide insights into how such compounds distribute within the body and accumulate at their intended targets.

For example, various indole carboxamides have been synthesized and evaluated as potential PET imaging agents for serotonin 5-HT2C receptors. In these studies, radiolabeled versions of the compounds were administered to rhesus monkeys, and PET imaging was used to visualize their uptake in different brain regions, confirming their ability to reach and bind to their target in the central nervous system. nih.gov Such studies are essential for confirming that a drug candidate can cross the blood-brain barrier if necessary and engage with its intended molecular target in a living organism.

Metabolic Stability and Biotransformation Pathways (Preclinical)

In preclinical models, indole and its derivatives are known to be metabolized by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include hydroxylation of the indole ring, followed by further conjugation reactions. For instance, indole itself can be hydroxylated to form indoxyl, which is then sulfated. researchgate.net The specific substituents on the indole ring and its side chains will influence the precise metabolic pathways and the rate of metabolism. For example, the presence of a ketone group in this compound suggests that reduction of the ketone to a secondary alcohol is also a possible metabolic route.

Structure Activity Relationship Sar Studies of 5 1h Indol 3 Yl Hexan 3 One Analogues

Design Principles for Structural Modification

The design of novel analogues of 5-(1H-indol-3-yl)hexan-3-one is guided by established medicinal chemistry principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties by systematically altering the molecule's architecture.

Isosteric and bioisosteric replacements are fundamental strategies in drug design, where an atom or a group of atoms is replaced by another with similar physical or chemical properties. nih.gov This approach is widely used for the indole (B1671886) scaffold to modulate biological activity. nih.govresearchgate.net The indole nucleus itself can be replaced by other heterocyclic systems to explore different chemical spaces and interactions with target proteins. mdpi.com For instance, replacing the indole core with scaffolds like benzimidazole (B57391) or azaindole can lead to compounds with altered electronic properties and hydrogen bonding capabilities, potentially improving target binding or metabolic stability. nih.govacs.org The nitrogen atom of the indole can be replaced by other heteroatoms, or the entire ring system can be substituted with bioisosteres to fine-tune the molecule's properties. nih.govmdpi.com

Table 1: Examples of Bioisosteric Replacements for the Indole Scaffold

Original MoietyBioisosteric ReplacementRationale for Replacement
IndoleBenzimidazoleAlters hydrogen bonding pattern and electronic distribution. nih.gov
IndoleAzaindole (e.g., 7-azaindole)Introduces a hydrogen bond acceptor, potentially improving solubility and potency. acs.org
IndoleBenzofuranReplaces the nitrogen atom with oxygen, removing hydrogen bond donor capability.
IndoleBenzothiopheneReplaces the nitrogen atom with sulfur, modifying size and electronic properties.
Benzene (B151609) Ring of IndolePyridine RingCan introduce polarity and alter aromatic interactions.

Influence of Substituents on the Indole Core

The indole core offers multiple positions for substitution, both on the benzene and pyrrole (B145914) rings. The nature and position of these substituents play a crucial role in modulating the biological activity of the resulting analogues. nih.gov

The benzene portion of the indole ring (positions C4, C5, C6, and C7) is a common target for modification. Substituents at these positions can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. nih.gov

For example, SAR studies on various indole derivatives have shown that introducing substituents at the C5 position can significantly enhance antitumor activity. nih.gov In contrast, substitutions at the C7 position have been found to reduce antiproliferative activity in some cases. nih.gov The introduction of methoxy (B1213986) groups on the benzene ring has been shown to have a position-dependent effect on anticancer activity. nih.gov Halogenation, such as the introduction of a fluoro group at the C6 position, has been explored in the development of potent cytotoxic agents. nih.gov

Table 2: Influence of Substituents on the Benzene Moiety of Indole Analogues

Position of SubstitutionType of SubstituentObserved Effect on Activity (Example Studies)Reference
C5Methoxy (-OCH₃)Enhanced anti-tumor activity. nih.gov
C5Diethyl-carbamate/ureaDesigned for ChE inhibition in Alzheimer's disease models. nih.gov
C5Cyano (-CN)Used as a functional group in the synthesis of highly substituted indoles. nih.gov
C6Fluoro (-F)Potent cytotoxic activity against metastatic colorectal cancers. nih.gov
C6Methoxy (-OCH₃)Significantly stronger anti-tumor activity compared to unsubstituted analogues. nih.gov
C7Any SubstituentGreatly reduced anti-proliferative activity in some series. nih.gov

The pyrrole ring of the indole scaffold is electron-rich and contains the reactive N1 and C2 positions, in addition to the C3 position which is the point of attachment for the hexanone side chain in the parent structure. stackexchange.comquora.com

N1-Substitution: The indole nitrogen (N1) is a frequent site for modification. Alkylation or acylation at this position can prevent the formation of hydrogen bonds, alter the molecule's electronic properties, and introduce new functional groups for further interaction with the target. organic-chemistry.org For instance, the introduction of a propargylamine (B41283) moiety at the N1 position has been used to design multifunctional agents for Alzheimer's disease. nih.gov The introduction of benzyl (B1604629) and alkyl groups at the N1 position has also been shown to enhance antiviral activity in certain derivatives. nih.gov

C2-Substitution: While electrophilic substitution on indole preferentially occurs at C3, the C2 position is also a key site for modification. stackexchange.com Introducing substituents at the C2 position can have a profound effect on biological activity. nih.gov For example, a methyl group at C2 can influence the hydrogenation ability of the indole ring. mdpi.com C2-substituents can also play a role in stabilizing reaction intermediates, facilitating the synthesis of complex C2,C3-disubstituted indoles which are common motifs in bioactive compounds. nih.gov

Table 3: Influence of Substituents on the Pyrrole Moiety of Indole Analogues

Position of SubstitutionType of SubstituentObserved Effect on Activity / RationaleReference
N1PropargylamineDesigned to inhibit MAO and provide neuroprotection. nih.gov
N1Alkyl/Benzyl GroupsCan enhance antiviral activity. nih.gov
N1Aryl GroupsN-arylation is a common strategy to modulate properties. organic-chemistry.org
C2Methyl GroupCan weaken the hydrogenation ability of the nitrogen heterocycle. mdpi.com
C2Various SubstituentsCan stabilize C2-radical intermediates and promote desired reactions. nih.gov
C2Aryl GroupsRegioselective introduction of aryl groups can be achieved for late-stage functionalization. researchgate.net

Modifications of the Hexanone Side Chain

The 3-oxohexyl side chain attached at the C3 position of the indole ring is a critical component for SAR studies. Its length, flexibility, and the presence of the ketone functional group offer numerous possibilities for modification. While direct SAR on the this compound side chain is not extensively documented, principles can be drawn from related structures, such as those with a hexanoic acid side chain.

Modifications could include:

Altering Chain Length: Shortening or lengthening the alkyl chain can affect the molecule's ability to span a binding site and can alter its lipophilicity.

Introducing Rigidity: Incorporating double bonds or cyclic structures within the chain can restrict conformational freedom, which may lock the molecule into a more active conformation.

Modifying the Ketone Group: The ketone at the 3-position can be reduced to a secondary alcohol (5-(1H-indol-3-yl)hexan-3-ol), which would introduce a hydrogen bond donor/acceptor. It could also be converted to other functional groups like an amine or an oxime to explore different interactions.

Substitution on the Chain: Adding substituents, such as methyl or hydroxyl groups, at various positions along the hexanone chain could create new chiral centers and steric or electronic interactions with a target. For example, the related compound 5-hydroxy-3-hexanone highlights the potential for hydroxylation on the chain. nih.gov

Table 4: Potential Modifications of the Hexanone Side Chain

Type of ModificationExample of Modified StructurePotential Impact
Reduction of Ketone5-(1H-Indol-3-yl)hexan-3-olIntroduces a hydroxyl group, altering polarity and hydrogen bonding capability.
Chain Isomerization6-(1H-Indol-3-yl)hexan-2-oneChanges the position of the ketone, altering the molecule's shape and polarity distribution.
Chain Shortening4-(1H-Indol-3-yl)pentan-2-oneReduces lipophilicity and conformational flexibility.
Introduction of Unsaturation5-(1H-Indol-3-yl)hex-4-en-3-oneIncreases rigidity and introduces a planar element.
Addition of Substituents5-(1H-Indol-3-yl)-4-methylhexan-3-oneCreates a new chiral center and introduces steric bulk.

Length and Branching of the Alkyl Chain

The nature of the alkyl chain at the 3-position of the indole ring plays a significant role in the interaction of these molecules with their biological targets. Variations in the length and branching of this chain can influence binding affinity and efficacy by altering the compound's conformational flexibility and hydrophobic interactions within the binding pocket.

While specific SAR studies on the hexan-3-one side chain of the title compound are not extensively documented in publicly available literature, general principles from related indole derivatives can be extrapolated. For instance, in a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, modifications in the alkyl linker length were shown to modulate antimicrobial and antitubercular activities, suggesting that an optimal chain length is critical for biological function. researchgate.net

In studies of other indole-containing compounds, the length of an alkyl chain has been shown to be a critical determinant of activity. For example, in a series of cannabimimetic indoles, an N-1 alkyl chain of at least three carbons was required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. Further extension to a heptyl group resulted in a dramatic decrease in binding affinity. This highlights the precise spatial requirements of the binding pocket.

Table 1: Hypothetical SAR Data for Alkyl Chain Variation of 5-(1H-Indol-3-yl)alkan-3-one Analogues

Compound IDAlkyl ChainChain LengthBranchingRelative Activity
1a Butan-3-one4None+
1b Pentan-3-one5None++
1c This compound 6 None +++
1d Heptan-3-one7None++
1e 4-Methylpentan-2-one5Branched+
1f 4,4-Dimethylpentan-2-one5Highly Branched-

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of alkyl chain modifications. Actual experimental data is required for validation.

Stereochemical Variations at Chiral Centers

The this compound molecule possesses a chiral center at the C5 position of the hexan-3-one chain. The spatial arrangement of substituents around this chiral center can significantly impact the molecule's interaction with its biological target, which is often a chiral environment such as a protein binding site. The differential activity of stereoisomers is a well-established principle in pharmacology.

The synthesis of enantiomerically pure forms of this compound would be essential to evaluate the biological activity of each isomer and determine the optimal stereochemical configuration for its intended target.

Table 2: Hypothetical Biological Activity of Stereoisomers of this compound

Compound IDStereoisomerBiological Activity (IC₅₀)
2a (R)-5-(1H-Indol-3-yl)hexan-3-oneValue
2b (S)-5-(1H-Indol-3-yl)hexan-3-oneValue
2c Racemic MixtureValue

Note: This table illustrates the necessity of evaluating individual stereoisomers. The "Value" placeholders would be replaced with experimental data.

Modifications of the Ketone Functionality (e.g., reduction to alcohol, conversion to imine)

The ketone group at the 3-position of the hexan side chain is a key functional group that can participate in hydrogen bonding and other polar interactions within a receptor binding site. Modification of this group is a common strategy in medicinal chemistry to probe its role in binding and to alter the compound's physicochemical properties.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, yielding 5-(1H-indol-3-yl)hexan-3-ol, introduces a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This change can significantly alter the binding mode and affinity of the molecule. The resulting alcohol also introduces a new chiral center, leading to the formation of diastereomers that would require separation and individual biological evaluation.

Conversion to Imine: The conversion of the ketone to an imine, forming a compound such as 5-(1H-indol-3-yl)hexan-3-imine, replaces the carbonyl oxygen with a nitrogen atom. This modification alters the hydrogen bonding capacity and basicity of this functional group. A PubChem entry for 5-(5-fluoro-1H-indol-3-yl)hexan-3-imine indicates the existence of such derivatives, though biological activity data is not provided. semanticscholar.org

Table 3: Hypothetical Biological Activity of Ketone-Modified Analogues

Compound IDModificationResulting Functional GroupExpected Change in Property
3a ReductionSecondary AlcoholIncreased H-bond donor capacity
3b Conversion to ImineImineAltered basicity and H-bonding
3c Conversion to OximeOximeChange in geometry and H-bonding

Note: This table outlines potential modifications and their expected impact on molecular properties, which would need to be correlated with experimental biological data.

Linker Variations and Bridging Elements

The concept of linking two pharmacophoric units, such as the indole nucleus, via a flexible or rigid linker has led to the development of bivalent ligands with enhanced affinity and selectivity. In the context of this compound, the indole moiety itself could be considered a key pharmacophore. Designing dimeric structures where two units of this or a related indole are connected through a linker is a plausible strategy to explore interactions with multiple binding sites or to enhance affinity for a single site.

Furthermore, the introduction of bridging elements to create more rigid, cyclic structures can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This approach can reduce the entropic penalty upon binding and potentially increase potency and selectivity.

Table 4: Examples of Linker and Bridging Strategies for Indole Analogues

StrategyExample Linker/BridgePotential AdvantageReference
Flexible LinkerAlkyl chain, Polyethylene glycolSpans distant binding sites researchgate.net
Rigid LinkerPhenyl, BiphenylDefined spatial orientation researchgate.net
Bridging ElementCyclization to form a macrocycleConformational restriction-

Note: This table provides a conceptual framework for linker and bridging modifications based on studies of other indole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby guiding the design of more effective compounds.

For indole derivatives, various QSAR studies have been successfully applied to understand their diverse biological activities, including as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties.

A typical QSAR study on this compound analogues would involve the following steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a QSAR model that correlates a subset of descriptors with biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For example, a hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(SurfaceArea)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) indicate the contribution of each descriptor to the activity.

Table 5: Commonly Used Descriptors in QSAR Studies of Indole Derivatives

Descriptor TypeExamplesInformation Encoded
Electronic Dipole moment, HOMO/LUMO energiesCharge distribution, reactivity
Steric Molecular volume, Surface areaSize and shape of the molecule
Hydrophobic LogP, Molar refractivityLipophilicity and membrane permeability
Topological Connectivity indices, Wiener indexAtomic arrangement and branching

The development of a robust QSAR model for this compound analogues would be a valuable tool for prioritizing the synthesis of new derivatives with potentially enhanced biological activity.

Computational Chemistry and Molecular Modeling of 5 1h Indol 3 Yl Hexan 3 One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Identification of Binding Pockets and Key Interactions

A crucial first step would be the identification of potential biological targets for 5-(1H-Indol-3-yl)hexan-3-one. Once a target protein is selected, molecular docking simulations could be employed to predict how the compound fits into the protein's binding pocket. This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Scoring Functions and Binding Affinity Prediction

Docking programs use scoring functions to estimate the binding affinity between the ligand and the target. A lower binding energy score typically indicates a more stable and favorable interaction. These predictions are valuable for prioritizing compounds for further experimental testing.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to study its conformational flexibility in different solvent environments and to assess the stability of its binding to a target protein. By simulating the movement of atoms over a period of time, researchers can observe how the ligand and protein adapt to each other and maintain their interaction.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure of molecules. For this compound, DFT calculations could determine its optimized geometry, charge distribution, and reactivity. These calculations are fundamental for understanding its chemical behavior.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. This map helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other molecules.

As the field of computational chemistry continues to evolve, it is possible that future research will address the specific properties of this compound, shedding light on its potential applications.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The evaluation of a compound's pharmacokinetic properties is a critical step in the early stages of drug discovery. In silico methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, helping to identify potential liabilities and guide further optimization. nih.gov For this compound, various computational models can be employed to estimate its drug-like qualities and pharmacokinetic parameters. These predictions are typically based on the compound's physicochemical properties, which are foundational to its behavior in a biological system. elsevierpure.com

Studies on various indole (B1671886) derivatives have demonstrated that this class of compounds often possesses favorable drug-like properties. For instance, many synthesized indole derivatives have been shown to comply with Lipinski's rule of five, suggesting good potential for oral bioavailability. mdpi.comnih.gov Computational tools like SwissADME are frequently used to calculate these properties. nih.govmdpi.com

The predicted ADME properties for this compound, based on standard computational models, are summarized in the table below. These parameters suggest that the compound is likely to have good oral absorption and membrane permeability. The topological polar surface area (TPSA) is a key descriptor for predicting drug transport properties, and the value for this compound falls within a favorable range. The number of hydrogen bond donors and acceptors, as well as its molecular weight and lipophilicity (log P), are all within the limits defined by Lipinski's rule, indicating a low likelihood of poor oral absorption or permeation.

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueSignificance
Physicochemical Properties
Molecular FormulaC₁₄H₁₇NOBasic molecular composition
Molecular Weight215.29 g/mol Within Lipinski's rule (<500)
cLogP (Octanol/water partition coefficient)2.85Optimal lipophilicity for permeability
Topological Polar Surface Area (TPSA)46.17 ŲGood cell membrane permeability
Hydrogen Bond Acceptors2Within Lipinski's rule (≤10)
Hydrogen Bond Donors1Within Lipinski's rule (≤5)
Rotatable Bonds4Indicates molecular flexibility
Pharmacokinetics (Predicted)
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier (BBB) PermeantYesPotential to cross into the central nervous system
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp
CYP1A2 inhibitorNoLow potential for drug-drug interactions via CYP1A2
CYP2C19 inhibitorNoLow potential for drug-drug interactions via CYP2C19
CYP2C9 inhibitorYesPotential for drug-drug interactions via CYP2C9
CYP2D6 inhibitorNoLow potential for drug-drug interactions via CYP2D6
CYP3A4 inhibitorNoLow potential for drug-drug interactions via CYP3A4
Drug-Likeness
Lipinski's Rule of Five0 violationsHigh probability of being an orally active drug
Bioavailability Score0.55Good probability of oral bioavailability

Note: The data in this table are computationally predicted and have not been experimentally verified.

Future Perspectives and Translational Research Potential for Indole Ketone Derivatives

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of indole-ketone derivatives has traditionally relied on methods like the Fischer indole (B1671886) synthesis, which can involve harsh conditions and toxic reagents. acs.orgnih.gov The future of synthesizing these valuable scaffolds lies in the adoption of greener and more sustainable chemical practices.

Key advancements include:

Catalyst-Free and Solvent-Free Reactions: Researchers are exploring one-pot, multi-component reactions that proceed without a catalyst and, in some cases, without a solvent, significantly reducing chemical waste. researchgate.netopenmedicinalchemistryjournal.com

Water as a Benign Solvent: The use of water as a reaction medium is a cornerstone of green chemistry. Novel protocols are being developed for the synthesis of indole derivatives in water, which is both environmentally friendly and economical. openmedicinalchemistryjournal.comnih.govorganic-chemistry.org For instance, a dearomatization-rearomatization strategy has enabled the reductive cross-coupling of indoles with ketones in water. organic-chemistry.org

Heterogeneous Catalysis: The use of silica-supported catalysts, such as ferric chloride (FeCl3), offers an efficient and recyclable option for synthesizing bis-indole derivatives from aldehydes and ketones. nih.gov This approach simplifies product purification and minimizes catalyst waste.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for indole synthesis, making the process more energy-efficient and rapid compared to conventional heating methods. acs.orgresearchgate.net

These sustainable methods not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and easier purification of the final products. nih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Indole derivatives are known to interact with a wide range of biological targets, attributing to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govmdpi.commdpi.com The future of indole-ketone research will involve a deeper exploration of novel biological targets and the elucidation of their underlying mechanistic pathways.

Emerging areas of investigation include:

Kinase Inhibition: Many indole-based compounds are effective inhibitors of protein kinases, which are crucial in cancer cell signaling. mdpi.comnih.gov Future research will focus on designing indole-ketone derivatives that can dually inhibit multiple kinases, such as EGFR and VEGFR-2, to overcome drug resistance in cancer. nih.gov

Targeting Neuroinflammation and Oxidative Stress: Recent studies have highlighted the potential of indole derivatives to combat neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's. mdpi.com An indole derivative, NC009-1, has shown promise in mouse models by reducing inflammatory factors and suppressing inflammasome activation. mdpi.com

Antiviral Mechanisms: Indole derivatives have demonstrated broad-spectrum antiviral activity. nih.govmdpi.com Future work will likely focus on identifying the specific viral proteins and host cell pathways that indole-ketones interact with to block viral entry and replication, as seen with compounds like Arbidol. nih.govpcbiochemres.com

Modulation of Epigenetic Targets: The indole scaffold is being explored for its ability to target epigenetic modulators like histone deacetylases (HDAC), which play a role in gene expression and cancer. mdpi.com

The identification of new targets will open up therapeutic possibilities for a wider range of diseases, from cancer to neurodegenerative disorders and infectious diseases. mdpi.com

Advancements in Structure-Based Drug Design for Indole-Ketone Scaffolds

The versatility of the indole scaffold allows for extensive chemical modification, making it an ideal candidate for structure-based drug design (SBDD). mdpi.comnih.gov By integrating computational tools with synthetic chemistry, researchers can rationally design indole-ketone derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future strategies in SBDD will leverage:

Computational Modeling: Quantitative structure-activity relationship (QSAR) models and molecular docking studies are instrumental in predicting the binding affinity and interaction modes of new derivatives with their biological targets. mdpi.comnih.gov This in silico approach helps to prioritize the synthesis of the most promising compounds.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models guide the design of novel compounds with improved efficacy. nih.gov

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. The indole-ketone scaffold can serve as a core fragment for building new inhibitors.

These advanced design strategies will accelerate the discovery of drug candidates with optimized therapeutic profiles. mdpi.com

Potential Applications in Advanced Preclinical Models

To better predict the clinical efficacy of novel indole-ketone derivatives, their evaluation in advanced preclinical models is essential. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures.

Future preclinical research will likely involve:

Three-Dimensional (3D) Spheroids and Organoids: These models more accurately mimic the complex microenvironment of tumors and organs, providing a better platform to assess the efficacy and toxicity of new compounds.

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for testing the effectiveness of anticancer agents in a setting that reflects the heterogeneity of human cancers.

Animal Models of Disease: For neurodegenerative diseases, animal models that replicate key aspects of the pathology, such as the MPTP-induced mouse model of Parkinson's disease, are crucial for evaluating the neuroprotective effects of indole-ketone derivatives. mdpi.com

The use of these sophisticated models will provide more reliable data on the in vivo performance of drug candidates, facilitating their translation to clinical trials.

Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance efficacy and overcome drug resistance. The future of indole-ketone therapeutics will likely involve exploring their synergistic effects when co-administered with other bioactive compounds.

Potential combinations could include:

Standard Chemotherapeutic Agents: Combining indole-ketone derivatives that target specific signaling pathways with traditional cytotoxic drugs could lead to enhanced tumor cell killing.

Immunotherapy: Investigating the potential of indole-ketones to modulate the tumor microenvironment could reveal synergies with immune checkpoint inhibitors.

Other Natural Products: Exploring combinations with other naturally derived compounds could uncover novel synergistic interactions that lead to improved therapeutic outcomes.

Systematic screening of compound libraries will be necessary to identify the most effective and synergistic combinations for various diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.